2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole
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Overview
Description
2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of iodine and trifluoromethyl groups attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with a trifluoromethyl iodide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism by which 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)-1,3,4-oxadiazole
- 2-Chloro-5-(trifluoromethyl)-1,3,4-oxadiazole
- 2-Fluoro-5-(trifluoromethyl)-1,3,4-oxadiazole
Comparison: Compared to its bromine, chlorine, and fluorine analogs, 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole is unique due to the presence of the larger iodine atom, which can influence its reactivity and interaction with other molecules. The iodine atom’s ability to form halogen bonds can enhance the compound’s binding affinity in biological systems, making it a valuable tool in drug discovery and development.
Properties
CAS No. |
1600360-28-8 |
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Molecular Formula |
C3F3IN2O |
Molecular Weight |
263.9 |
Purity |
93 |
Origin of Product |
United States |
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